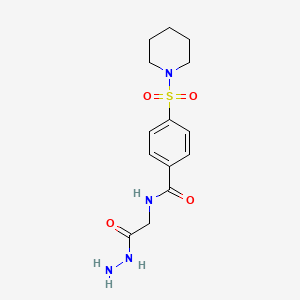

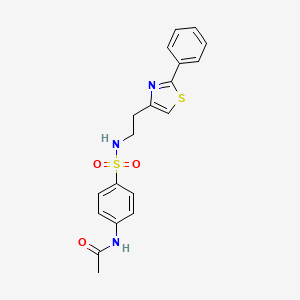

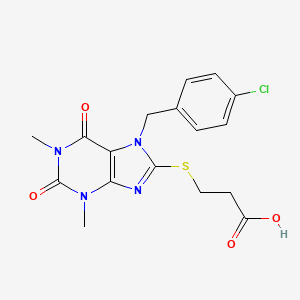

![molecular formula C11H20N2O4S B2520458 Tert-butyl 8-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate 8,8-dioxide CAS No. 1935910-28-3](/img/structure/B2520458.png)

Tert-butyl 8-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate 8,8-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related spirocyclic compounds is described in the papers. For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is reported to involve efficient and scalable routes, providing a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems . Another paper describes the synthesis of a potential SPECT imaging agent, [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, through a two-step process starting from a brominated precursor and involving a palladium-mediated stannylation followed by iododestannylation .

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are characterized by the presence of spirocyclic and heterocyclic frameworks. These frameworks are crucial for the biological activity of the compounds. For example, the tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate features an azetidine and a cyclobutane ring, which are important for further selective derivatization . The structural complexity of these molecules is significant for their potential as pharmaceuticals or imaging agents.

Chemical Reactions Analysis

The papers describe various chemical reactions involving spirocyclic compounds. One study reports the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to a mixture of isomeric condensation products . This highlights the reactivity of spirocyclic compounds with active methylene groups and their potential to form diverse heterocyclic structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "tert-butyl 8-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate 8,8-dioxide" are not detailed in the papers, the properties of similar spirocyclic compounds can be inferred. These compounds generally exhibit properties that make them suitable for further chemical modifications and biological applications. The presence of tert-butyl groups suggests increased steric bulk, which can influence the solubility and reactivity of the compounds. The heteroatoms within the spirocyclic core can also impact the electronic properties and the overall stability of the molecules.

Aplicaciones Científicas De Investigación

Supramolecular Arrangements

Research on cyclohexane-5-spirohydantoin derivatives, closely related to the chemical structure , has demonstrated their significance in understanding supramolecular arrangements. The study by Graus et al. (2010) explored the relationship between molecular and crystal structures of such compounds, highlighting the role of substituents on the cyclohexane ring in forming supramolecular structures. This research could provide insights into the potential applications of Tert-butyl 8-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate 8,8-dioxide in crystal engineering and materials science (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Conformational Analysis in Peptide Synthesis

Spirolactams, structurally similar to the compound in focus, have been studied for their use as conformationally restricted pseudopeptides in peptide synthesis. Fernandez et al. (2002) synthesized derivatives that served as constrained surrogates for dipeptides, providing a foundation for understanding how Tert-butyl 8-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate 8,8-dioxide might be utilized in designing peptidomimetics and studying their conformational properties (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).

Synthetic Chemistry Applications

The compound has potential applications in synthetic chemistry, as illustrated by the work on tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate by Moskalenko and Boev (2012). Their research into the reaction pathways of this compound with N,N-dimethylformamide dimethyl acetal could offer insights into the reactivity and synthetic utility of Tert-butyl 8-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate 8,8-dioxide in producing biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Catalytic Asymmetric Oxidation

Research on the catalytic asymmetric oxidation of tert-butyl disulfide by Cogan et al. (1998) may be relevant to understanding the chemical behavior of Tert-butyl 8-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate 8,8-dioxide. This study demonstrated the production of chiral tert-butanesulfinyl compounds, which could be related to the synthetic pathways and applications of the compound in asymmetric synthesis and catalysis (Cogan, Liu, Kim, Backes, & Ellman, 1998).

Propiedades

IUPAC Name |

tert-butyl 8,8-dioxo-8λ6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-6-11(7-13)8-18(15,16)5-4-12-11/h12H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEIDNKZGSDCEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)CCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 8,8-dioxo-8lambda6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate | |

CAS RN |

1935910-28-3 |

Source

|

| Record name | tert-butyl 8,8-dioxo-8lambda6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

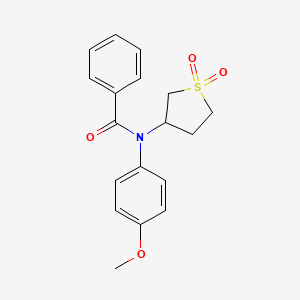

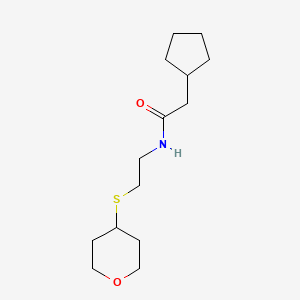

![Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2520381.png)

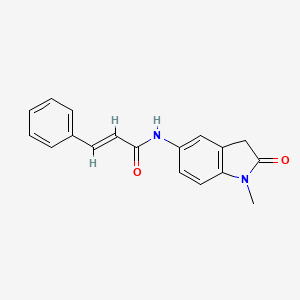

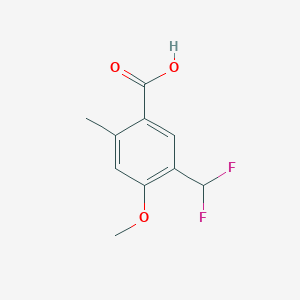

![2-[[1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2520386.png)

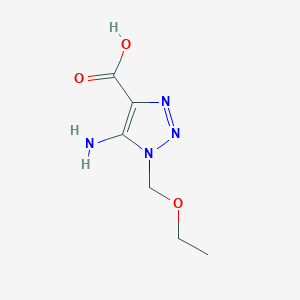

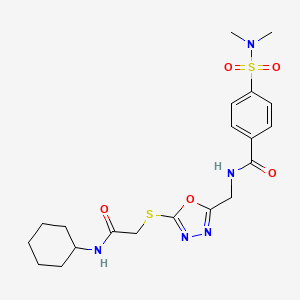

![Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate](/img/structure/B2520389.png)

![Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate](/img/structure/B2520394.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2520398.png)